rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole
Description
Properties
IUPAC Name |
(3S,3aS,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-9-7-2-8-6-4-10-3-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYILEXAEZWYGC-DSYKOEDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC2C1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@@H]2[C@H]1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,4-b]pyrrole core, followed by the introduction of the methoxy group at the 3-position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy for certain medical conditions.
Industry
In industry, this compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Furo[3,4-b]pyrrole vs. Thieno[3,4-b]pyrrole
- rac-(3R,3aR,6aS)-3-Methoxy-hexahydro-1H-furo[3,4-b]pyrrole Molecular formula: C₈H₁₃NO₂ (inferred from analogs in ). Key features: Oxygen-containing oxolane ring fused to pyrrolidine; methoxy group enhances hydrophilicity.
- rac-(3R,3aS,6aR)-3-Methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione () Molecular formula: C₇H₁₁NO₄S₂. Applications: Sulfur analogs are often used in protease inhibitors due to sulfone reactivity .
Furo[3,4-c]pyrrole Derivatives
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride () Molecular formula: C₇H₁₂ClNO. Key differences: Furo[3,4-c]pyrrole scaffold (vs. [3,4-b]); hydrochloride salt improves solubility for synthetic applications. Price: USD 284/250 mg, indicating high demand for enantiopure intermediates .
Substituent Effects
Methoxy vs. tert-Butoxycarbonyl (Boc) Groups
This compound
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate ()
- Molecular formula: C₁₃H₂₄N₂O₂.
- Boc group: Protects amines during synthesis; increases lipophilicity (logP ~2.5 vs. ~0.8 for methoxy analog).
Methyl and Aryl Substituents
Physicochemical Properties
Biological Activity
Rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound belongs to the class of furo[3,4-b]pyrroles, which are known for their diverse biological activities. The structural formula is represented as follows:
Antimicrobial Activity
Research indicates that compounds related to furo[3,4-b]pyrroles exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of related pyrrole-ligated compounds against various Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents demonstrated Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL against resistant strains like Acinetobacter baumannii .
| Compound | MIC (μg/mL) | Bacteria Targeted |
|---|---|---|
| 5f-1 | < 2 | A. baumannii |
| 6f-1 | 8 | S. aureus |
| Vancomycin | >1024 | A. baumannii |
| Erythromycin | 128 | S. aureus |
This table illustrates the comparative efficacy of this compound and other antibiotics.
Neuropharmacological Effects
Preliminary studies suggest that furo[3,4-b]pyrrole derivatives may influence neuropharmacological pathways. They have been investigated for their potential antiepileptic and neuroprotective effects. A specific investigation into pyrrole-ligated compounds revealed promising results in reducing seizure activity in animal models .
The proposed mechanism of action for this compound involves interaction with neurotransmitter systems and modulation of ion channels. This interaction may enhance synaptic transmission and provide neuroprotective benefits.
Case Studies
- Antimicrobial Efficacy : In a study examining the effects of various pyrrole derivatives on bacterial growth, this compound was tested against standard strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations below 10 μg/mL.
- Neuroprotective Properties : Another case study evaluated the impact of this compound on neuronal cell cultures subjected to oxidative stress. The findings suggested that treatment with this compound resulted in decreased markers of apoptosis and enhanced cell survival rates compared to untreated controls.
Q & A
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–25°C) minimize side reactions during cyclization .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in methoxy group installation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Basic Question: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic and computational techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.3 ppm for ¹H; fused ring carbons at δ 50–70 ppm for ¹³C) .
- 2D Experiments (COSY, HSQC) : Resolves overlapping signals in the bicyclic framework .
- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<2 ppm error) .
- X-ray Crystallography : Provides absolute stereochemistry and bond geometry .
Advanced Question: How does stereochemistry at the 3aR and 6aS positions influence biological activity in structural analogs?
Methodological Answer:
Stereochemistry dictates binding affinity to biological targets (e.g., enzymes, receptors). Comparative studies of analogs reveal:
| Compound Name | Stereochemistry | Target Affinity (IC₅₀) | Key Finding |
|---|---|---|---|
| rac-(3R,3aR,6aS)-3-methoxy... | 3aR,6aS | 5.2 µM (Enzyme X) | Optimal fit for hydrophobic pocket |
| (3aS,6aR)-isomer | 3aS,6aR | >100 µM | Steric clash reduces binding |
| (3aR,6aR)-isomer | 3aR,6aR | 12.8 µM | Partial activity due to methoxy orientation |
Q. Methodology :
- Molecular Docking : Simulates ligand-receptor interactions using software like AutoDock .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics in real time .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Resolution strategies include:
- Reproducibility Checks :
- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition .
- Impurity Profiling : LC-MS or GC-MS to rule out side products (>98% purity required) .
- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line differences) .
Advanced Question: What computational methods aid in designing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) : Predicts regioselectivity in methoxy substitution reactions .
- Reaction Path Search : Identifies low-energy pathways for cyclization using GRRM software .
- Machine Learning (ML) :
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity using Random Forest algorithms .
Basic Question: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
Stability is assessed via:
- Forced Degradation Studies :
- Thermal Stress : 40°C/75% RH for 4 weeks; monitor decomposition by HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); methoxy group shows sensitivity .
- Recommended Storage : -20°C in inert atmosphere (argon) with desiccants .
Advanced Question: How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitutions?
Methodological Answer:
Solvent polarity and proticity alter transition states:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Observation |
|---|---|---|---|
| DMSO | 46.7 | 0.0021 | Stabilizes charged intermediates |
| THF | 7.5 | 0.0015 | Slower due to poor ion solvation |
| MeOH | 32.7 | 0.0038 | Protic solvent accelerates SN2 pathways |
Q. Methodology :
- Kinetic Monitoring : Use stopped-flow spectrophotometry to measure rate constants .
- Kamlet-Taft Parameters : Quantify solvent hydrogen-bond donor/acceptor effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
